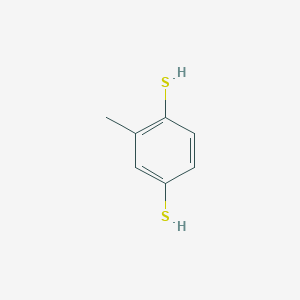

2-Methylbenzene-1,4-dithiol

Description

Structure

3D Structure

Properties

CAS No. |

10493-79-5 |

|---|---|

Molecular Formula |

C7H8S2 |

Molecular Weight |

156.3 g/mol |

IUPAC Name |

2-methylbenzene-1,4-dithiol |

InChI |

InChI=1S/C7H8S2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3 |

InChI Key |

QNQBPLJBKMDKLK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S)S |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylbenzene 1,4 Dithiol and Analogous Methylbenzenedithiols

General Principles of Dithiol Synthesis via Aromatic Precursors

The synthesis of aromatic dithiols, which are organosulfur compounds containing two thiol (-SH) functional groups on a benzene (B151609) ring, begins with appropriately substituted aromatic precursors. wikipedia.org Several general strategies have proven effective for this transformation.

One prevalent method involves the reduction of aromatic sulfonyl chlorides. This two-step approach typically starts with the sulfochlorination of an aromatic compound, followed by a reduction step. google.com For instance, an aromatic compound can be reacted with chlorosulfonic acid to yield the corresponding disulfonyl chloride. This intermediate is then reduced to the dithiol using a strong reducing agent. A common system for this reduction is zinc powder in the presence of an acid like sulfuric or hydrochloric acid. google.com

Another fundamental route is the direct introduction of sulfur onto an activated aromatic ring. For example, the synthesis of benzene-1,2-dithiol can be achieved through the ortho-lithiation of benzenethiol (B1682325) using butyl lithium, followed by reaction with elemental sulfur and subsequent acidification. wikipedia.org This method highlights the use of directed ortho-metalation to control the regiochemistry of the second thiol group. Alternative precursors for aromatic dithiols include aminobenzenethiols, which can be converted to the target dithiol via diazotization, or dihalobenzenes. wikipedia.org

Targeted Synthesis Routes for Methylbenzenedithiol Isomers

To synthesize specific isomers like 2-Methylbenzene-1,4-dithiol or Toluene-3,4-dithiol (B1216458), the general principles must be applied to a toluene-based starting material, with careful consideration of regioselectivity. The methyl group on the toluene (B28343) ring directs incoming electrophiles primarily to the ortho and para positions, a factor that is crucial in multi-step syntheses.

For the synthesis of toluene-3,4-dithiol, a common and well-documented isomer, synthetic routes often mirror those for benzene-1,2-dithiol, starting from a suitable toluene derivative. nih.govmdpi.com The synthesis has been achieved through the reaction of toluene-3,4-dithiol with arsenic(III) compounds, indicating the accessibility of the dithiol ligand itself. mdpi.com

The synthesis of this compound would logically proceed from a 2,5-disubstituted toluene precursor. A plausible route involves the disulfonylation of toluene. Under specific conditions, this can yield toluene-2,5-disulfonyl chloride. This key intermediate can then be subjected to reduction to form the desired this compound. A related precursor, 2,5-diamino-1,4-benzene dithiol dihydrochloride, has been used in polymerization reactions, suggesting that synthetic routes to 1,4-dithiol compounds on substituted rings are established. prepchem.com

Optimization of Reaction Conditions and Yields in Dithiol Synthesis

Maximizing the yield and purity of the final dithiol product requires careful optimization of several reaction parameters. Key variables include the choice of solvent, reaction temperature, time, and the stoichiometry of the reagents. acs.org

In the reduction of aromatic disulfonyl chlorides, reaction conditions are critical. A patented process specifies a temperature range of 70-90°C and a reaction time of 1.5 to 3 hours for the reduction with zinc and acid. google.com The molar ratio of the reactants is also a key parameter for optimization. google.com The use of specific amine bases, such as pyridine, has been shown to be important for optimizing the synthesis of related aromatic sulfur compounds. nih.gov

The table below summarizes typical reaction conditions for a general aromatic dithiol synthesis via the reduction of a sulfonyl chloride intermediate. google.com

| Parameter | Value/Range | Purpose |

| Temperature | 70–90 °C | To ensure sufficient reaction rate without excessive side product formation. |

| Time | 1.5–3 hours | To allow the reaction to proceed to completion. |

| Solvent | Water and/or Ethanol | Provides a medium for the reaction and avoids the use of toxic solvents. google.com |

| Reactant Ratio | Sulfonyl Chloride : Zinc : Acid | 1 : 7–15 : 8–30 (molar) |

This interactive table summarizes optimized conditions for dithiol synthesis.

Optimization studies for similar reactions have shown that a reaction time of 30 minutes can be sufficient under certain conditions, indicating that minimizing reaction time is a viable strategy for improving efficiency. acs.org

Purification Techniques for Synthesized this compound

The purification of dithiols like this compound is challenging due to the high propensity of thiol groups to oxidize, primarily forming disulfide bonds. researchgate.netwikipedia.org This oxidative dimerization can occur during the synthesis workup or upon exposure to air, and is a particular problem during purification techniques like silica (B1680970) gel chromatography. researchgate.net

Several strategies are employed to obtain the pure dithiol and prevent its degradation. A standard aqueous workup often involves washing the crude product with dilute acid and base to remove impurities. tandfonline.com However, more specialized techniques are often necessary.

One approach is the use of reversible thiol-protecting groups. nih.gov The dithiol can be converted to a more stable derivative, purified, and then deprotected to regenerate the free thiol groups immediately before use. For example, dithiols can be converted to 1,3-dithiol-2-one (B14740766) derivatives, which are stable enough for isolation and purification. These can then be hydrolyzed back to the dithiolate form. nih.govnih.gov

Working under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. researchgate.net For volatile dithiols, vacuum distillation is a potential purification method, although it may not be feasible for all derivatives. stackexchange.com If chromatography is unavoidable, care must be taken to use deoxygenated solvents and potentially add a small amount of a reducing agent, though removal of the agent presents another purification challenge. researchgate.net

The table below outlines common purification challenges and strategies for dithiols.

| Challenge | Consequence | Mitigation Strategy |

| Oxidation | Formation of disulfide impurities. researchgate.net | Work under an inert atmosphere; use deoxygenated solvents; add reducing agents. |

| Silica Gel | Can promote oxidation of thiols. researchgate.net | Avoid silica gel chromatography if possible; use alternative purification like distillation or recrystallization. |

| Reagent Removal | Difficulty in separating the product from reducing agents (e.g., 2-mercaptoethanol). researchgate.net | Use of protecting groups that can be cleanly removed. nih.govnih.gov |

| Workup | Potential for side reactions or product loss. | Standard acid-base washes followed by drying and solvent removal. tandfonline.com |

This interactive table details the challenges and solutions in dithiol purification.

Chemical Reactivity and Mechanistic Investigations of 2 Methylbenzene 1,4 Dithiol

Oxidative Pathways and Resulting Polymeric Disulfide Structures

The oxidation of dithiols like 2-methylbenzene-1,4-dithiol is a common reaction pathway that leads to the formation of disulfide bonds. In a reaction analogous to its simpler counterpart, benzene-1,2-dithiol, the oxidation of this compound is expected to yield polymeric disulfide structures. wikipedia.org This process involves the coupling of two thiol groups to form a disulfide linkage (-S-S-).

The oxidation can be initiated by a variety of oxidizing agents, including air (oxygen), halogens, or metal catalysts. The resulting polymers would consist of repeating this compound units linked by disulfide bridges. The properties of these polymers, such as their molecular weight and solubility, would depend on the reaction conditions and the degree of polymerization.

Table 1: Expected Products of this compound Oxidation

| Reactant | Oxidizing Agent | Expected Product |

| This compound | Air (O₂) | Poly(2-methyl-1,4-phenylene disulfide) |

| This compound | Iodine (I₂) | Poly(2-methyl-1,4-phenylene disulfide) |

| This compound | Hydrogen Peroxide (H₂O₂) | Poly(2-methyl-1,4-phenylene disulfide) |

Condensation Reactions with Carbonyl Compounds: Formation of Dithiane Derivatives

This compound can undergo condensation reactions with aldehydes and ketones to form dithiane derivatives. This reaction is analogous to the formation of dithianes from benzene-1,2-dithiol. wikipedia.org In this acid-catalyzed reaction, the two thiol groups of this compound react with the carbonyl carbon of an aldehyde or ketone to form a seven-membered heterocyclic ring containing two sulfur atoms.

The general mechanism for this reaction involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the thiol groups on the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule lead to the formation of the dithiane ring. youtube.com These reactions are a cornerstone of carbonyl chemistry, providing a method for protecting carbonyl groups or for creating useful synthetic intermediates. pressbooks.pubyoutube.com

Table 2: Dithiane Derivatives from this compound

| Carbonyl Compound | Product |

| Formaldehyde | 2,3-Dihydro-6-methyl-1,4-benzodithiine |

| Acetone | 2,2,6-Trimethyl-2,3-dihydro-1,4-benzodithiine |

| Benzaldehyde | 2-Phenyl-6-methyl-2,3-dihydro-1,4-benzodithiine |

The formation of these dithiane derivatives is a valuable tool in organic synthesis, as the dithiane group can be further functionalized or removed to reveal the original carbonyl group. beilstein-journals.orgnih.gov The specific conditions for these reactions, such as the choice of acid catalyst and solvent, can influence the yield and selectivity of the desired dithiane product. semanticscholar.org

Nucleophilic Reactivity and Substitution Patterns

The thiol groups of this compound are nucleophilic and can participate in various substitution reactions. The deprotonated form of the dithiol, the dithiolate, is an even more potent nucleophile. These nucleophilic sites can react with a range of electrophiles.

One important class of reactions involves the formation of metal-dithiolate complexes. Reaction with metal dihalides or metal oxides can lead to the formation of coordination complexes where the dithiolate acts as a chelating ligand. wikipedia.orgmdpi.com For instance, reacting this compound with a metal halide like AsBr₃ results in the formation of a complex where the arsenic atom is coordinated to the two sulfur atoms of the dithiolate ligand. mdpi.com

Furthermore, the thiol groups can undergo nucleophilic substitution reactions with alkyl halides or other electrophilic carbon centers. These reactions lead to the formation of thioethers. The reactivity of the thiol groups can be influenced by the basicity of the reaction medium, with stronger bases favoring the formation of the more nucleophilic dithiolate. The study of nucleophilic aromatic substitution on related dinitrobenzene derivatives shows that the rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the solvent and the leaving group itself. researchgate.netccsenet.org

Electrophilic Aromatic Substitution with Respect to Thiol and Methyl Directing Effects

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the methyl group (-CH₃) and the two thiol groups (-SH).

Both the methyl group and the thiol group are considered activating groups and ortho-, para-directors in electrophilic aromatic substitution. libretexts.orgulethbridge.camasterorganicchemistry.com Activating groups increase the rate of reaction compared to unsubstituted benzene by donating electron density to the ring, which stabilizes the carbocation intermediate formed during the reaction. ulethbridge.caorganicchemistrytutor.com The methyl group is a weakly activating group, while the thiol group is a moderately activating group.

Given that the thiol groups are at positions 1 and 4, and the methyl group is at position 2, the incoming electrophile will be directed to the available positions on the ring. The positions ortho and para to the activating groups are favored. In this case, the positions at C3, C5, and C6 are available for substitution. The directing effects of the substituents would need to be considered collectively to predict the major product. The interplay of these directing effects can lead to a mixture of products, with the exact ratio depending on the specific electrophile and reaction conditions. youtube.comlibretexts.org

Table 3: Directing Effects of Substituents on this compound

| Substituent | Type | Directing Effect |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -SH (Thiol) | Activating | Ortho, Para |

Exploration of Radical-Mediated Reaction Pathways

Thiol compounds can participate in radical-mediated reactions. The S-H bond in a thiol can be homolytically cleaved to generate a thiyl radical (RS•). These radicals can then participate in various radical chain reactions.

While specific research on radical-mediated reactions of this compound is not extensively documented in the provided search results, general principles of thiol chemistry suggest potential pathways. For instance, the thiyl radicals derived from this compound could add to alkenes or alkynes, initiating polymerization or other addition reactions.

Furthermore, recent studies have shown that sulfur-stabilized carbon radicals derived from related compounds like 1,4-dithiane (B1222100) are viable reaction intermediates in free radical-type cross-couplings. nih.gov This suggests that this compound could potentially be a source of radicals for similar transformations. The study of radical reactions involving dithiocarbamates also provides insight into the types of cyclization and group transfer reactions that can be mediated by sulfur-containing radicals. bham.ac.uk

Coordination Chemistry: 2 Methylbenzene 1,4 Dithiol As a Ligand

Ligand Design Principles: Toluene-3,4-dithiol (B1216458) as a Bidentate S,S-Donor System

Toluene-3,4-dithiol functions as a bidentate ligand, coordinating to a metal center through its two sulfur donor atoms. This S,S-donor system allows for the formation of a stable five-membered chelate ring with the metal ion. The presence of the methyl group on the benzene (B151609) ring can influence the electronic properties and solubility of the resulting metal complexes. The deprotonated form of the ligand, toluene-3,4-dithiolate, is the species that typically participates in coordination.

The geometry and electronic structure of the resulting metal-dithiolate complexes are influenced by several factors, including the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere. Metal-bis(dithiolene) complexes, in particular, are known for their extended, delocalized electronic structures, which can lead to interesting electrochemical and optical properties. itn.pt

Synthesis and Characterization of Transition Metal Complexes with Toluene-3,4-dithiolate Ligands

The synthesis of metal complexes with toluene-3,4-dithiolate often involves the reaction of a metal salt with the dithiol ligand in the presence of a base to deprotonate the thiol groups. A variety of analytical techniques are employed to characterize the resulting complexes, including Fourier-transform infrared (FT-IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. mdpi.comnih.gov

A series of arsenic(III) complexes with toluene-3,4-dithiolate have been synthesized and characterized. mdpi.comnih.govx-mol.com The reaction of toluene-3,4-dithiol with arsenic(III) halides, such as AsBr₃ and AsI₃, in a refluxing chloroform (B151607) solution yields neutral complexes with the general formula AsX(MePhS₂), where X is a halide. mdpi.comnih.gov These compounds have been characterized by various spectroscopic methods and their structures confirmed by single-crystal X-ray diffraction. mdpi.comnih.gov

The UV-Vis spectra of these arsenic(III) complexes show intense absorptions at specific wavelengths, which are influenced by the halide present in the complex. For instance, changing the halogen from bromine to iodine results in a shift of the lower energy band to higher wavelengths. mdpi.com

An oxo-bis(4-methyl-benzene-1,2-dithiolato)chromate(V) complex, specifically [CrO(LMe)₂]¹⁻, has been synthesized and extensively studied. nih.govacs.org This complex was characterized using a combination of UV-vis spectroscopy, electron paramagnetic resonance (EPR), magnetic circular dichroism (MCD), and X-ray absorption spectroscopy. nih.govacs.org The synthesis of such complexes highlights the ability of the dithiolate ligand to stabilize high oxidation states of transition metals. nih.govacs.org

Structural Elucidation of Metal-Dithiolate Complexes via Single-Crystal X-ray Diffraction

For the arsenic(III) complexes with toluene-3,4-dithiolate, scXRD studies have revealed important structural details. mdpi.comnih.govresearchgate.net The coordination geometry around the arsenic atom and the bond lengths between arsenic and the sulfur and halogen atoms have been precisely determined. These experimental findings are often supported by density functional theory (DFT) calculations. mdpi.comnih.govnih.gov

| Complex | As-S1 (Å) | As-S2 (Å) | As-X (Å) | Reference |

|---|---|---|---|---|

| AsI(MePhS₂) | 2.26 | 2.27 | 2.71 | mdpi.comnih.gov |

| AsBr(MePhS₂) | 2.25 | 2.26 | 2.47 | mdpi.comnih.gov |

In the case of the chromate(V) complex, [CrO(LMe)₂]¹⁻, X-ray crystallography has provided critical insights into its molecular structure. nih.govacs.org

A notable structural feature observed in some metal-dithiolate complexes is the folding of the dithiolate ligand along the S-S vector. nih.govacs.org This folding phenomenon has been observed in the oxo-bis(4-methyl-benzene-1,2-dithiolato)chromate(V) complex, [CrO(LMe)₂]¹⁻. nih.govacs.org This distortion from a planar geometry provides the complex with a Cₛ symmetry instead of a higher C₂ᵥ symmetry. nih.govacs.org

DFT calculations have suggested that this folding is not a result of steric hindrance but is an intrinsic electronic effect. The Cₛ symmetry allows for a strong S(3p) → Cr(3dₓ₂-ᵧ₂) π-donation, which provides additional stability to the complex. nih.govacs.org This interaction highlights the non-innocent behavior of the dithiolate ligand, where it actively participates in the electronic structure of the complex beyond simple σ-donation.

Scientific Literature Lacks Detailed Coordination Chemistry of 2-Methylbenzene-1,4-dithiol

The majority of existing research in dithiolene chemistry centers on 1,2-dithiolate ligands, such as toluene-3,4-dithiol, which form stable five-membered chelate rings with metal centers. mdpi.comwikipedia.org This chelation significantly influences the electronic properties, including the potential for ligand non-innocence and facile electron transfer processes that are characteristic of many dithiolene complexes.

While some studies exist on related 1,4-dithiolate ligands, such as 2,5-diamino-1,4-benzenedithiol, the introduction of different substituents on the aromatic ring (e.g., amino vs. methyl) would lead to substantial differences in the electronic properties of the resulting metal complexes. rsc.org Similarly, research on other organosulfur ligands and their metal complexes does not provide the specific data required to detail the electronic structure and redox behavior of systems involving this compound. nih.govnih.gov

The concepts of ligand non-innocence and electron transfer are central to the understanding of many dithiolene complexes. nih.gov Ligand non-innocence occurs when the ligand itself is redox-active, and it can be difficult to assign a formal oxidation state to either the metal or the ligand. nih.gov This leads to complex electronic structures and rich redox chemistry. However, without experimental or theoretical data specifically for this compound complexes, any discussion of these properties would be purely speculative.

Due to the lack of specific research findings, data tables on the electronic structure and redox properties of metallodithiolene systems derived from this compound cannot be generated. A detailed and scientifically accurate article adhering to the requested outline focusing solely on this compound is not possible based on the current body of scientific literature.

Computational Chemistry and Theoretical Studies of 2 Methylbenzene 1,4 Dithiol and Its Chemical Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of 2-Methylbenzene-1,4-dithiol and related chemical systems. These computational methods provide valuable insights into the fundamental characteristics that govern the behavior of these molecules, particularly in the context of molecular electronics.

DFT calculations have been employed to study various aspects of substituted 1,4-benzenedithiol (B1229340) (BDT) molecules, including this compound. cmu.edu These studies often utilize functionals like B3LYP in conjunction with basis sets such as 6-31G** or LANL2DZ to optimize molecular geometries and compute electronic properties. researchgate.netresearchgate.net The addition of a methyl group to the benzene (B151609) ring introduces an electron-donating effect, which can influence the electronic structure and conductivity of the molecule. cmu.eduresearchgate.net Calculations have shown that such substitutions can lead to a decrease in the energy gap, which in turn can enhance the conductivity of the molecule. researchgate.net

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental step in computational studies, providing the most stable (lowest energy) three-dimensional arrangement of atoms in a molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its structure. DFT methods are widely used for this purpose, often revealing that the optimized structures correspond to at least a local minimum on the potential energy surface. researchgate.net

Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For molecules like 2,5-dimethyl-1,4-dithiane-2,5-dithiol, which shares some structural motifs with the subject compound, conformational studies using DFT have been performed to understand the stability of different conformers (e.g., axial vs. equatorial). researchgate.net These studies highlight the role of stereoelectronic effects, such as hyperconjugation, in determining the preferred conformation. researchgate.net While specific conformational landscape studies for this compound are not extensively detailed in the provided results, the principles from related dithiol compounds are applicable. The orientation of the thiol groups relative to the benzene ring and the methyl group would be a key aspect of its conformational landscape.

Energetic Analysis of Reaction Pathways and Transition States

The energetic analysis of reaction pathways and transition states provides critical information about the kinetics and thermodynamics of chemical processes. While specific reaction pathways involving this compound are not the primary focus of the provided search results, the synthesis of related arsenic(III) complexes with toluene-3,4-dithiol (B1216458) has been studied. researchgate.netmdpi.com These studies involve the reaction of dithiol ligands with arsenic compounds, and DFT calculations can be used to elucidate the reaction mechanisms, identify transition states, and calculate activation energies.

For instance, in the tautomerization of similar molecules like 2-(2-Mercaptophenyl)-1-azaazulene, DFT calculations have been used to determine the relative energies of different tautomers and the energy barriers for their interconversion. nih.gov Such analyses are crucial for understanding the stability and reactivity of different isomers. The study of template synthesis of macrocyclic compounds also utilizes DFT to calculate thermodynamic parameters of formation, providing insights into the favorability of the reaction. mdpi.com

Quantum Chemical Descriptors and Reactivity Prediction (e.g., Natural Bond Order Analysis)

Quantum chemical descriptors derived from computational calculations are instrumental in predicting the reactivity of molecules. Natural Bond Order (NBO) analysis is a particularly powerful method that provides a localized picture of chemical bonding. wisc.eduq-chem.comuba.ar It partitions the electron density into contributions from individual atoms (natural charges), lone pairs, and bonds, offering a chemically intuitive representation of the electronic structure. q-chem.comuba.ar

NBO analysis can reveal important details about bonding and reactivity. For example, it can be used to assess the hybridization of atomic orbitals involved in bonding and to quantify the extent of electron delocalization through hyperconjugative interactions. nih.govq-chem.com In studies of dithiol compounds, NBO analysis has been used to investigate stereoelectronic effects that influence conformational preferences. researchgate.net The analysis of donor-acceptor interactions within the NBO framework can provide a quantitative measure of the stabilization energy associated with these interactions, which is directly related to reactivity. uba.armdpi.com

Other quantum chemical descriptors that can be calculated using DFT include:

Ionization Potential (IP): The energy required to remove an electron. researchgate.net

Electron Affinity (EA): The energy released when an electron is added. researchgate.net

Chemical Potential (μ): A measure of the escaping tendency of electrons. researchgate.net

Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution. researchgate.net

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. researchgate.net

These descriptors, often calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a framework for understanding and predicting the chemical behavior of this compound. researchgate.net

Theoretical Spectroscopic Property Prediction and Validation

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and validate spectroscopic properties of molecules. mdpi.commdpi.com These calculations can provide valuable insights into the electronic transitions that give rise to observed absorption spectra.

For arsenic(III) complexes with toluene-3,4-dithiol, TD-DFT calculations have been used to interpret their UV-Vis spectra. mdpi.com The calculations help to assign the observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or ligand-centered transitions. mdpi.com The agreement between calculated and experimental spectra provides confidence in the accuracy of the computational model. mdpi.com

Similarly, the infrared (IR) spectra of dithiolato arsenic(III) compounds have been compared with those of the free dithiol ligands to confirm complex formation. mdpi.com The disappearance of the S-H stretching vibration in the IR spectrum of the complex is a clear indicator of the formation of the As-S bond. mdpi.com DFT calculations can be used to simulate the vibrational spectra of molecules, aiding in the assignment of experimental peaks to specific vibrational modes.

Modeling of Electronic Interactions in Molecular Junctions and Interfaces

The study of electronic interactions in molecular junctions and interfaces is a cornerstone of molecular electronics. This compound is a prime candidate for such studies due to its potential to bridge metal electrodes. cmu.eduresearchgate.net Theoretical models are essential for understanding how the molecule interacts with the electrodes and how this interaction influences charge transport.

Hybridization Effects and Charge Transport Mechanisms

Hybridization between the molecular orbitals of this compound and the electronic states of the metal electrodes plays a critical role in charge transport. kaust.edu.sanih.gov This hybridization can lead to a broadening of the molecular energy levels and the formation of new electronic states that facilitate the flow of electrons across the junction. nih.gov

Theoretical studies on 1,4-dithiolbenzene have shown that the transmission probability of electrons through the molecule is highly dependent on the energy of the injected electron and the strength of the molecule-electrode coupling. nih.gov In the weak coupling regime, sharp resonances in the transmission spectrum correspond to the energy levels of the isolated molecule. nih.gov In the strong coupling regime, these resonances broaden due to hybridization with the electrode states. nih.gov

The charge transport mechanism can be either non-resonant (tunneling) or resonant. In non-resonant transport, the electron tunnels through the energy barrier presented by the molecule. In resonant transport, the electron occupies a molecular orbital for a short period, leading to a significant increase in conductance. researchgate.net The addition of a methyl group to the benzene ring, as in this compound, can be expected to modify the energy levels of the molecule and thus influence the dominant charge transport mechanism. cmu.edu

Spectroscopic Characterization of 2 Methylbenzene 1,4 Dithiol and Its Chemical Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the elucidation of molecular structures and the identification of functional groups within chemical systems. These techniques are particularly insightful for analyzing the structural characteristics of 2-Methylbenzene-1,4-dithiol.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Structural Analysis

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The infrared spectrum of this compound displays a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds.

Key absorptions in the FT-IR spectrum of aromatic thiols like this compound include the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations are observed at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. docbrown.info The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations within the 1440 to 1625 cm⁻¹ range. docbrown.info A complex pattern of absorptions in the fingerprint region, from approximately 1500 to 400 cm⁻¹, is unique to the molecule and can be used for its definitive identification. docbrown.info

The table below summarizes the expected prominent FT-IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| S-H Stretch | 2550-2600 | Thiol |

| Aromatic C-H Stretch | ~3050 | Benzene Ring |

| Aliphatic C-H Stretch | ~2940 | Methyl Group |

| Aromatic C=C Stretch | 1440-1625 | Benzene Ring |

Raman Spectroscopy for Molecular Vibrations and Symmetry Studies

Raman spectroscopy provides complementary information to FT-IR, particularly for vibrations that involve a change in polarizability. In the context of this compound, Raman spectroscopy is effective in studying the vibrations of the benzene ring and the sulfur-containing functional groups. The symmetric nature of certain vibrations in the benzene ring often leads to strong Raman signals.

For the related compound 1,4-Benzenedithiol (B1229340), Raman spectroscopy has been utilized to study its adsorption on silver surfaces, indicating its utility in probing molecular interactions. acs.org Similar studies on this compound could reveal insights into its orientation and bonding on various substrates. The S-H stretching vibration, while weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. Furthermore, the C-S stretching vibrations, typically found in the 600-800 cm⁻¹ region, can be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of this compound provides distinct signals for the different types of protons present in the molecule. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns of these aromatic protons can provide information about their relative positions on the benzene ring.

The protons of the methyl group (CH₃) will resonate in the upfield region, generally around 2.0-2.5 ppm. The thiol protons (S-H) typically exhibit a broad singlet, and their chemical shift can vary depending on factors such as concentration and solvent.

For the analogous compound toluene (B28343) (methylbenzene), the aromatic protons appear as a multiplet in the 7.00 to 7.38 ppm region, while the methyl protons give a signal at a lower chemical shift. docbrown.info The integration of the peak areas in the ¹H NMR spectrum provides the ratio of the number of protons in each unique chemical environment. docbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will give a distinct signal. The carbon atoms of the benzene ring will resonate in the downfield region, typically between 120 and 150 ppm. The carbon atom attached to the methyl group and the carbons attached to the thiol groups will have characteristic chemical shifts influenced by these substituents. The methyl carbon will appear at a much higher field (lower ppm value).

For toluene, the carbon atoms of the benzene ring show chemical shifts in the range of approximately 125 to 138 ppm, while the methyl carbon has a chemical shift around 21 ppm. docbrown.infolibretexts.org The presence of the thiol groups in this compound will influence the chemical shifts of the aromatic carbons to which they are attached.

Advanced NMR Techniques (e.g., Variable-Temperature NMR for Kinetic Studies)

Advanced NMR techniques can provide further insights into the dynamic processes and kinetics of systems involving this compound. Variable-Temperature (VT) NMR, for instance, can be employed to study processes such as conformational changes or intermolecular exchange reactions. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barriers and rates of these processes. For example, ¹H NMR titration has been used to determine association constants in host-guest chemistry. rsc.org

Electronic Spectroscopy for Electronic Transitions and Molecular Orbitals

Electronic spectroscopy encompasses a suite of techniques that probe the electronic structure of molecules by examining the transitions between different electronic energy levels. These methods provide invaluable information on molecular orbitals, conjugation, and the effects of substituents on the electronic properties of a compound. For this compound, techniques such as Ultraviolet-Visible (UV-Vis) Spectroscopy, Magnetic Circular Dichroism (MCD), and X-ray Absorption Spectroscopy (XAS) offer a comprehensive picture of its electronic landscape.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the electronic transitions and the extent of π-conjugation within the molecule.

Research Findings:

The UV-Vis spectrum of aromatic compounds is dominated by π → π* transitions. For benzene, the parent aromatic ring, three absorption bands are typically observed. youtube.com These arise from transitions from the highest occupied molecular orbitals (HOMO) to the lowest unoccupied molecular orbitals (LUMO). The introduction of substituents on the benzene ring can cause shifts in the absorption maxima (λmax) and changes in the absorption intensity.

In the case of this compound, the presence of a methyl group and two thiol groups on the benzene ring influences its electronic spectrum. The methyl group, being an electron-donating group, can cause a small red shift (a shift to longer wavelengths) of the absorption bands. The thiol groups, with their lone pairs of electrons on the sulfur atoms, can also participate in the π-system of the benzene ring, further modifying the electronic transitions.

Table 1: Illustrative UV-Vis Absorption Data for Related Aromatic Compounds

| Compound | Solvent | λmax (nm) | Transition Type |

| Benzene | Hexane | 184, 204, 255 | π → π |

| Methylbenzene (Toluene) | - | 190 | π → π |

This table provides a general reference for the UV-Vis absorption of related compounds to infer the expected spectral region for this compound.

Magnetic Circular Dichroism (MCD)

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the direction of light propagation. rsc.org MCD spectroscopy is particularly useful for probing the electronic structure of molecules, especially those with degenerate or near-degenerate electronic states, and can reveal electronic transitions that are weak or forbidden in conventional absorption spectroscopy. rsc.org

Research Findings:

No specific MCD studies on this compound were found in the surveyed literature. However, the principles of MCD suggest that it would be a valuable tool for elucidating the electronic structure of this molecule. The application of a magnetic field lifts the degeneracy of electronic states, leading to characteristic positive and negative peaks in the MCD spectrum. The shape and intensity of these peaks are related to the symmetry and magnetic moments of the ground and excited electronic states.

X-ray Absorption Spectroscopy (XAS) and S K-edge Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. youtube.comspringernature.com By tuning the X-ray energy to the absorption edge of a specific element, one can probe the transitions of core electrons to unoccupied orbitals. For sulfur-containing compounds like this compound, S K-edge XAS is particularly informative. The S K-edge corresponds to the excitation of a sulfur 1s electron.

Research Findings:

The pre-edge region of the S K-edge X-ray Absorption Near Edge Structure (XANES) spectrum provides detailed information about the electronic structure of the sulfur atom, including its oxidation state and the nature of its bonding. nih.govnih.gov The main absorption edge is sensitive to the covalent character of the metal-ligand bonds in metal complexes and the nature of the atoms bonded to the sulfur.

A time-resolved XAS study at the sulfur K-edge of 4-methylthiophenol (4-MTP), a related aromatic thiol, demonstrated the technique's ability to track the dynamics of sulfur-containing systems. osti.gov In that study, prominent transitions were observed and assigned to sulfur 1s → 3p transitions. osti.gov This highlights the sensitivity of S K-edge XAS to the electronic environment of the sulfur atom.

For this compound, S K-edge XAS would be expected to show distinct features corresponding to the excitation of the sulfur 1s electrons. The position and shape of the absorption edge would be indicative of the thiol (-SH) functional groups. Furthermore, the technique can distinguish between thiols and their oxidized forms, such as disulfides. nih.govnih.gov This makes S K-edge XAS a valuable tool for studying the chemistry of this compound, including its potential oxidation to form disulfide-linked polymers or cyclic compounds.

Table 2: Representative S K-edge XANES Features for Thiol-Containing Compounds

| Compound/Functional Group | Transition | Approximate Energy (eV) | Reference |

| 4-Methylthiophenol (4-MTP) | S 1s → 3p | ~2470-2473 | osti.gov |

| Cysteine (Thiol) | S 1s → σ(S-C) | ~2473 | nih.gov |

| Cystine (Disulfide) | S 1s → σ(S-S) | ~2472 | nih.gov |

This table provides illustrative data from related compounds to indicate the expected energy regions and transitions for the S K-edge XAS analysis of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, and often thermally labile, molecules. rsc.orgrsc.org In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the analyte molecules are ionized, typically by protonation [M+H]+ or deprotonation [M-H]-, and can then be analyzed by the mass spectrometer.

Research Findings:

While no specific ESI-MS studies of this compound were identified in the reviewed literature, the fragmentation behavior of the molecule can be predicted based on its structure. In positive-ion mode, the protonated molecule [C7H8S2+H]+ would be expected. In negative-ion mode, the deprotonated molecule [C7H8S2-H]-, or the doubly deprotonated molecule [C7H8S2-2H]2-, could be observed, reflecting the acidic nature of the thiol protons.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, would provide valuable structural information. The fragmentation of this compound would likely involve the loss of small neutral molecules such as H2S or SH. The fragmentation patterns of related nitrogen-containing heterocyclic compounds have been studied in detail, showing characteristic cross-ring cleavages and losses of substituents. nih.gov A similar detailed analysis of the fragmentation of this compound would be highly informative for its structural confirmation.

Table 3: Predicted ESI-MS Ions for this compound

| Ion Type | Formula | Predicted m/z |

| Protonated Molecule | [C7H9S2]+ | 157.014 |

| Deprotonated Molecule | [C7H7S2]- | 155.000 |

| Sodium Adduct | [C7H8S2Na]+ | 179.000 |

This table presents the predicted mass-to-charge ratios for some of the likely ions of this compound in ESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented.

Research Findings:

GC-MS is a standard method for the analysis of volatile sulfur compounds. researchgate.net The electron ionization mass spectrum of 4-methyl-1,2-benzenedithiol, an isomer of this compound, is available in the NIST database and provides a valuable reference. nist.gov The mass spectrum shows a prominent molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern provides structural information.

For this compound, a GC-MS analysis would provide both its retention time, which is characteristic of the compound under specific GC conditions, and its mass spectrum. The retention time would help to distinguish it from its isomers. The mass spectrum would be expected to show a molecular ion at m/z 156. The fragmentation pattern would likely involve the loss of a hydrogen atom, a thiol radical (•SH), and potentially a methyl radical (•CH3), leading to characteristic fragment ions.

Table 4: Major Fragment Ions in the Electron Ionization Mass Spectrum of 4-Methyl-1,2-benzenedithiol

| m/z | Putative Fragment Identity |

| 156 | [M]+• |

| 123 | [M - SH]+ |

| 77 | [C6H5]+ |

This table is based on data for the isomer 4-methyl-1,2-benzenedithiol from the NIST database and serves as an illustration of the expected fragmentation in the EI-MS of this compound. nist.gov

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the purification of this compound and the assessment of its purity. These techniques separate the target compound from starting materials, by-products, and isomers that may arise during synthesis. The choice of chromatographic technique depends on the scale of the separation and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound. It is particularly valuable for determining the purity of the compound and for separating it from closely related structural isomers and potential impurities. The method's high resolution and sensitivity make it suitable for quality control during synthesis and for detailed analytical studies. google.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of aromatic compounds like this compound. In this setup, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. wur.nl The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its hydrophobic benzene ring and the presence of thiol groups, this compound interacts well with common reversed-phase columns.

Method development for this compound often focuses on optimizing the mobile phase composition, pH, column temperature, and detector wavelength to achieve baseline separation from potential impurities. mdpi.com Common impurities could include isomers such as 2,5-dimethylbenzene-1,3-dithiol, related monothiol compounds like 2-methylthiophenol, or oxidized disulfide species. A patent for the analysis of the related compound 2,4-dimethylbenzenethiol (B47642) highlights the use of a phosphate (B84403) buffer and an ion-pair reagent in the mobile phase to improve the separation of various isomers on a C18 column. google.com The detection is typically performed using a UV detector, with the wavelength set to an absorption maximum for the dithiol, such as 230 nm or 254 nm. google.comrsc.org

The following table outlines a typical set of parameters for an RP-HPLC method designed for the purity analysis of this compound and the separation of its related impurities.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Chromatographic Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column providing good hydrophobic selectivity for aromatic compounds. |

| Mobile Phase | Isocratic or Gradient Elution | |

| - Solvent A | 0.05 M Phosphate Buffer (pH adjusted to 3.0) | Buffering the mobile phase controls the ionization state of the thiol groups, leading to more reproducible retention times. |

| - Solvent B | Acetonitrile or Methanol | Organic modifier used to control the elution strength. Acetonitrile often provides better peak shape for aromatic compounds. wur.nl |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm i.d. column, balancing analysis time and separation efficiency. google.comrsc.org |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and can improve peak symmetry. google.com |

| Detection | UV-Vis or Diode Array Detector (DAD) | |

| - Wavelength | 230 nm | A common wavelength for detecting aromatic thiols, providing good sensitivity. google.com |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Sample Diluent | Methanol or Mobile Phase | Ensures sample solubility and compatibility with the mobile phase. google.comwur.nl |

Research into the separation of similar positional isomers, such as xylenes (B1142099) or dichlorobenzenes, demonstrates that subtle differences in molecular structure can be exploited for chromatographic separation. rsc.org For this compound, the position of the methyl group relative to the two thiol groups influences the molecule's polarity and shape, affecting its interaction with the stationary phase and thus its retention time. The table below presents hypothetical, yet representative, chromatographic data for the separation of this compound from a potential isomeric impurity, illustrating the resolving power of a well-developed HPLC method.

Table 2: Representative Chromatographic Data for Isomer Separation

| Compound | Retention Time (t_R) [min] | Theoretical Plates (N) | Resolution (R_s) |

|---|---|---|---|

| 4-Methylbenzene-1,2-dithiol | 8.5 | 9800 | - |

| This compound | 9.8 | 10500 | 2.1 |

Note: The data in this table are illustrative and based on typical performance for isomer separation in reversed-phase HPLC. Actual values would be determined experimentally.

The resolution value (Rs) greater than 1.5 indicates a baseline separation between the two isomers, which is considered sufficient for accurate quantification. sigmaaldrich.com Such separation is critical for ensuring the chemical purity of this compound for its various applications.

Compound Index

The following table lists the chemical compounds mentioned in this article.

Advanced Materials and Nanotechnology Applications of 2 Methylbenzene 1,4 Dithiol Systems

Molecular Electronics and Single Molecule Junctions

The unique structure of 2-Methylbenzene-1,4-dithiol makes it a prime candidate for fundamental studies and applications in molecular electronics, where individual molecules form the basis of electronic circuits.

The fabrication of single-molecule junctions is a critical step in harnessing the electronic properties of molecules like this compound. The thiol (-SH) groups at either end of the molecule have a strong affinity for noble metals, particularly gold, enabling the molecule to bridge the gap between two electrodes. nih.gov Techniques such as mechanically controlled break-junctions (MCBJ) and scanning tunneling microscopy (STM) are commonly used to create and study these junctions. d-nb.infoaps.org In these methods, a nanoscale gap is created between two electrodes, and molecules from a solution can then self-assemble into this gap, forming a molecular bridge. nih.govarxiv.org

The conductance of these single-molecule junctions is a key parameter of interest. Research on the closely related benzene-1,4-dithiol (BDT) has shown that conductance can vary over several orders of magnitude. aps.org This variation is highly dependent on the precise conformation of the molecule within the junction, including the bonding sites on the metal electrodes and the tilt angle of the benzene (B151609) ring. d-nb.infoaps.org As the electrodes are pulled apart or pushed together, the molecular conformation changes, leading to fluctuations and distinct peaks in conductance histograms. aps.org For instance, studies on BDT have reported conductance values ranging from as low as 0.0001 G₀ to as high as 0.1 G₀ (where G₀ is the quantum of conductance, 2e²/h). aps.org The methyl group in this compound is expected to influence these conductance values due to its electron-donating nature and steric effects, though the fundamental principles of measurement remain the same.

| Study | Technique | Reported Conductance (G₀) | Key Finding |

|---|---|---|---|

| Xiao et al. | MCBJ | 0.011, 0.022, 0.033 | Observed distinct conductance peaks during repeated junction formation and breaking. aps.org |

| Tsutsui et al. | STM | ~0.1 | Reported a high conductance value for BDT junctions. aps.org |

| Reed et al. | MCBJ | 0.0001 | One of the first experimental reports, showing a much lower conductance. aps.org |

| Venkataraman et al. | STM | 5·10⁻⁵ to 1·10⁻¹ | Highlighted the wide spread of reported conductance values in literature. arxiv.org |

Self-assembled monolayers (SAMs) are ordered molecular layers that spontaneously form on a substrate surface. rsc.orgsigmaaldrich.com For dithiol compounds like this compound, SAMs are typically formed on gold surfaces due to the strong, semi-covalent bond between sulfur and gold. sigmaaldrich.com The process involves immersing a clean gold substrate into a dilute solution of the thiol, often in ethanol. uh.edu One of the two thiol groups anchors the molecule to the surface, creating a densely packed, oriented monolayer. uh.edupradeepresearch.org The second thiol group remains exposed at the monolayer's surface, available for further chemical modification or to act as the contact point for a top electrode in a device. pradeepresearch.org

The formation of these SAMs is a two-step process: an initial, rapid adsorption is followed by a slower organization phase where the molecules arrange into a more ordered, crystalline-like structure. sigmaaldrich.com The quality and ordering of the SAM can be influenced by factors such as the purity of the thiol compound, the solvent used, and the immersion time. sigmaaldrich.comsigmaaldrich.com

In device integration, these SAMs are crucial for several reasons. They can be used to precisely control the surface chemistry and properties of electrodes. nih.govoaepublish.com By forming a SAM of this compound, the work function of a gold electrode can be modified, which in turn controls the energy barrier for charge injection into an adjacent semiconductor layer. nih.gov This tuning of the metal-semiconductor interface is critical for optimizing the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Semiconducting Coordination Polymers

Coordination polymers are materials formed by the self-assembly of metal ions and organic bridging ligands. The use of this compound as a ligand offers a pathway to novel semiconducting materials with tunable electronic properties.

The design of coordination polymers based on this compound involves linking metal centers with the dithiolate form of the molecule. The thiol groups deprotonate to form thiolate anions, which then coordinate to the metal ions. The geometry of the resulting polymer is dictated by the coordination preference of the metal ion and the structure of the organic ligand.

A concrete example is the synthesis of arsenic(III) complexes using toluene-3,4-dithiol (B1216458). mdpi.com In these syntheses, neutral complexes with the general formula AsX(LS₂) (where X is a halide like Br or I, and LS₂ is the dithiolate ligand) were formed by reacting arsenic(III) halides with the dithiol in a refluxing chloroform (B151607) solution. mdpi.com The resulting materials were isolated as crystals and characterized using techniques such as single-crystal X-ray diffraction (scXRD), Fourier-transform infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR). mdpi.com Such syntheses demonstrate the viability of this compound as a building block for creating extended, metal-organic networks. mdpi.com

| Complex Formula | Ligand | Arsenic Source | Appearance | Synthesis Method |

|---|---|---|---|---|

| AsI(MePhS₂) | Toluene-3,4-dithiol | AsI₃ | Orange Crystals | Reaction of equimolar amounts of ligand and AsI₃ in refluxing chloroform. mdpi.com |

| AsBr(MePhS₂) | Toluene-3,4-dithiol | AsBr₃ | Yellow Crystals | Reaction of equimolar amounts of ligand and AsBr₃ in refluxing chloroform. mdpi.com |

The electronic properties of semiconducting polymers are fundamentally linked to their electronic band structure—specifically the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the efficiency with which charge carriers (electrons and holes) can move through the material. nih.gov In coordination polymers, these properties can be tuned by changing the metal ion or modifying the organic ligand.

Nanomaterial Synthesis and Surface Functionalization

The ability of this compound to bind to metal surfaces makes it an excellent agent for the surface functionalization of nanomaterials, particularly gold nanoparticles (AuNPs). pradeepresearch.org This functionalization is a key step in building complex nanostructures and devices.

When used to functionalize AuNPs, the dithiol molecule acts as a molecular linker. One thiol group binds to the surface of a nanoparticle, while the other remains free to bind to another nanoparticle or to a substrate. researchgate.net This process allows for the controlled assembly of nanoparticles into well-defined arrays or networks. Studies on the analogous 1,4-benzenedithiol (B1229340) have shown that these molecules can form conductive links between gold nanoparticles. researchgate.net It has been proposed that on a Au(111) surface, these dithiol molecules can form oligomeric chains by incorporating gold adatoms from the substrate, creating stable, wire-like structures. researchgate.net These molecular linkers are essential for applications in nanoelectronics, where the collective electronic properties of nanoparticle assemblies are exploited, and in sensing applications, where changes in the spacing between nanoparticles, mediated by the molecular linker, can lead to a detectable optical signal. pradeepresearch.org The stability of monolayers formed from benzenedithiol derivatives is often greater than that of simple alkanethiols, making them more robust for device applications. pradeepresearch.org

Polymer Chemistry and Network Formation

The bifunctionality of this compound, possessing two reactive thiol groups, positions it as a valuable building block in polymer chemistry. These thiol groups can participate in various polymerization and crosslinking reactions, enabling the creation of unique polymeric materials with tailored properties. Its applications range from serving as a crosslinking agent to being a key monomer in the synthesis of specialty polymers and complex polymeric architectures.

Utilization as Crosslinking Agents or Monomers in Specialty Polymers

This compound can be effectively employed as both a crosslinking agent and a monomer in the synthesis of specialty polymers, largely owing to the high reactivity of its thiol groups in "click" chemistry reactions, particularly thiol-ene reactions. wikipedia.orgillinois.edu These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions, making them ideal for creating well-defined polymer networks. wikipedia.org

When used as a crosslinking agent, this compound is introduced to a polymer system containing alkene (ene) functional groups. Upon initiation, typically by UV light or thermal means, the thiol groups readily add across the double bonds, forming stable thioether linkages that connect different polymer chains. illinois.edu This process transforms a liquid or thermoplastic polymer into a solid, thermoset material with enhanced mechanical strength, thermal stability, and chemical resistance. The presence of the aromatic ring and sulfur atoms from the dithiol can also impart a high refractive index to the resulting polymer network, a desirable property for optical applications. researchgate.netepa.gov

As a monomer, this compound can be copolymerized with various 'ene'-containing comonomers, such as dienes or multi-functional acrylates, to produce linear or crosslinked poly(thioether)s. nih.gov The selection of the comonomer allows for precise control over the properties of the final polymer. For instance, copolymerization with flexible aliphatic 'ene' monomers can lead to elastomeric materials, while copolymerization with rigid, multi-functional monomers can produce hard, glassy thermosets. The incorporation of the methylbenzene dithiol unit into the polymer backbone contributes to a high refractive index and improved thermal stability. uni-marburg.de

The table below summarizes the potential effects of incorporating this compound as a crosslinking agent or monomer in specialty polymers, based on established principles of polymer chemistry and the known properties of sulfur-containing aromatic compounds.

| Property | Effect of this compound Incorporation | Rationale |

| Crosslink Density | Increases with increasing concentration | Each molecule can form two crosslinks. |

| Refractive Index | Significantly increases | High molar refractivity of sulfur atoms and the aromatic ring. researchgate.netepa.gov |

| Thermal Stability | Generally enhanced | Introduction of rigid aromatic rings and stable thioether linkages. |

| Mechanical Strength | Increases due to network formation | Formation of a crosslinked, three-dimensional polymer network. |

| Solvent Resistance | Improved | Crosslinked polymers are less prone to swelling and dissolution. |

Synthesis of Dithiol-Bridged Polymeric Architectures (e.g., 1,4-Dithiocine Derivatives)

Beyond its use in conventional polymer networks, this compound is a potential precursor for the synthesis of more complex, dithiol-bridged polymeric architectures. Of particular interest is the formation of polymers containing 1,4-dithiocine or related thianthrene (B1682798) moieties. mit.edunih.gov These sulfur-rich heterocyclic structures can be formed through the reaction of dithiols with suitable electrophiles or through oxidative self-condensation.

The synthesis of polymeric 1,4-dithiocine derivatives from this compound could theoretically proceed through a polycondensation reaction with a dielectrophilic monomer. For example, reaction with a bis(α-haloketone) or a similar reagent could lead to the formation of a polymer chain where the 1,4-dithiocine ring is a repeating unit. The general reaction involves the nucleophilic attack of the thiol groups on the electrophilic centers, followed by cyclization to form the eight-membered dithiocine ring.

Another approach to such architectures is through the oxidative polymerization of the dithiol itself. Under specific oxidative conditions, intermolecular disulfide bond formation can occur, leading to linear or cyclic oligomers and polymers. Further intramolecular reactions or reactions with other components could then lead to the formation of thianthrene-like structures within the polymer backbone. mit.edu The formation of such rigid, sulfur-rich heterocyclic units within a polymer chain is expected to result in materials with high thermal stability, unique electronic properties, and a high refractive index.

The table below outlines a hypothetical synthetic approach for a dithiol-bridged polymeric architecture based on this compound.

| Reaction Type | Reactants | Proposed Polymeric Structure | Potential Properties |

| Polycondensation | This compound + Bis(α-haloketone) | Polymer with repeating 1,4-dithiocine units | High thermal stability, high refractive index, potential for redox activity. |

| Oxidative Polymerization | This compound + Oxidizing Agent | Poly(thianthrene) or related sulfur-bridged aromatic polymer | Excellent thermal stability, intrinsic microporosity, interesting electronic properties. mit.edu |

While the specific synthesis of polymeric 1,4-dithiocine derivatives from this compound is not extensively documented in published literature, the fundamental chemical principles governing the reactivity of dithiols suggest that such syntheses are feasible and could lead to novel advanced materials.

Analytical Applications of 2 Methylbenzene 1,4 Dithiol and Analogues As Reagents

Spectrophotometric Reagents for Metal Ion Determination

Aromatic dithiols are effective reagents for the spectrophotometric analysis of metal ions due to their ability to form intensely colored complexes with a variety of metals. This characteristic allows for the quantitative determination of metal ion concentrations in solution by measuring the absorbance of light at a specific wavelength.

The analytical utility of aromatic dithiols lies in their capacity to act as bidentate ligands, coordinating with metal ions through their two thiol (-SH) groups to form stable chelate rings. This complexation reaction results in the formation of a colored species, the intensity of which is directly proportional to the concentration of the metal ion in the sample, thus forming the basis for spectrophotometric analysis.

The reaction between a metal ion and an aromatic dithiol, such as 4-Methylbenzene-1,2-dithiol, typically results in the formation of a metal-dithiolate complex. This complex exhibits strong absorption in the visible region of the electromagnetic spectrum, a property that is absent in the free ligand and the metal ion. The position of the maximum absorbance (λmax) is characteristic of the specific metal complex and is a critical parameter for quantitative analysis.

For instance, 4-Methylbenzene-1,2-dithiol has been successfully employed for the determination of several metal ions, including tin, molybdenum, and tungsten. The complexation with these metals leads to the formation of distinctly colored solutions, allowing for their selective determination.

Table 1: Spectrophotometric Determination of Metal Ions using 4-Methylbenzene-1,2-dithiol

| Metal Ion | Analyte | Wavelength of Maximum Absorbance (λmax) |

|---|---|---|

| Tin (Sn) | Sn(II) and Sn(IV) | 540 nm |

| Molybdenum (Mo) | Mo(VI) | 415 nm |

| Tungsten (W) | W(VI) | Not Specified |

Note: The table is populated with data for 4-Methylbenzene-1,2-dithiol as a representative analogue.

A key advantage of using aromatic dithiols as spectrophotometric reagents is the high sensitivity and selectivity they offer for certain metal ions. The sensitivity of these methods is often high, with the ability to determine metal concentrations in the parts per million (ppm) range.

The selectivity of the analysis can be significantly influenced by controlling the experimental conditions, such as pH and the presence of masking agents. By adjusting the acidity of the solution, it is possible to selectively form a complex with the target metal ion while preventing the reaction of interfering ions. For example, the determination of molybdenum(VI) with toluene-3,4-dithiol (B1216458) is carried out in acidic media rsc.org.

Furthermore, the use of masking agents can enhance selectivity by forming stable, colorless complexes with interfering ions, thus preventing them from reacting with the dithiol reagent. For instance, in the determination of tungsten, stannous chloride is used to inhibit interferences from other metals.

The sensitivity of the method is often expressed in terms of molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength. A high molar absorptivity indicates that the method is sensitive and can be used to determine low concentrations of the analyte. For the molybdenum(VI) complex with toluene-3,4-dithiol, the molar absorptivity is reported to be 7.5 × 10⁴ L mol⁻¹ cm⁻¹ rsc.org.

Table 2: Analytical Parameters for Metal Ion Determination using 4-Methylbenzene-1,2-dithiol

| Metal Ion | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linearity Range |

|---|---|---|

| Tin (Sn) | Not Specified | 1.0-20.0 µg/mL |

| Molybdenum (Mo) | 7.5 × 10⁴ | Not Specified |

| Tungsten (W) | Not Specified | Sensitivity of 0.5 ppm |

Note: The table is populated with data for 4-Methylbenzene-1,2-dithiol as a representative analogue.

Synthesis of Complex Molecular Architectures and Heterocyclic Systems Via 2 Methylbenzene 1,4 Dithiol Chemistry

Annulation Reactions to Form Benzo-Fused Heterocycles (e.g., Dithiaphospholes)

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful method for constructing polycyclic systems. The reaction of dithiols with appropriate electrophiles can lead to the formation of various sulfur-containing heterocycles. In the context of 2-Methylbenzene-1,4-dithiol, the two thiol groups provide ideal nucleophilic centers for condensation and cyclization reactions.

One area of interest is the synthesis of benzo-fused dithiaphospholes. These are five-membered heterocyclic systems containing two sulfur atoms and one phosphorus atom fused to a benzene (B151609) ring. Such reactions typically involve the condensation of an aromatic dithiol with a phosphorus(III) or phosphorus(V) halide. For this compound, the reaction with a phosphorus source like phosphorus trichloride (B1173362) (PCl₃) would be the expected route to the corresponding methyl-substituted benzodithiaphosphole. The reaction mechanism generally proceeds via sequential nucleophilic attack by the thiol groups on the phosphorus center, with subsequent elimination of hydrogen halide.

While specific literature detailing the synthesis of dithiaphospholes directly from this compound is limited, the chemistry of related dithiols provides a strong precedent. The reaction pathway involves the initial formation of a phosphonium (B103445) intermediate, which then undergoes cyclization. rsc.org The electronic effect of the methyl group on the benzene ring in this compound would likely influence the reactivity of the thiol groups and the properties of the resulting dithiaphosphole.

Cycloaddition Polymerization for π-Conjugated Systems (e.g., Dithiafulvene Oligomers)

π-Conjugated polymers are a class of materials with unique electronic and optical properties, making them suitable for applications in organic electronics. Cycloaddition polymerization is a synthetic strategy used to create these polymers, often involving step-growth mechanisms where cyclic monomers open to form linear chains. Aromatic dithiols are key monomers in the synthesis of sulfur-containing conjugated polymers.

The synthesis of π-conjugated systems from this compound can be envisioned through polyaddition reactions with suitable comonomers. For instance, reaction with a di-electrophile could lead to the formation of linear polymers where the 2-methylphenylenedithio moiety is a repeating unit. The formation of dithiafulvene-type structures, while a complex multi-step process, could potentially utilize the dithiol as a precursor to build extended π-systems.

Research on the parent compound, benzene-1,4-dithiol, has shown its ability to form self-assembled oligomeric structures on metal surfaces, which is a critical step towards creating conductive molecular wires. It is plausible that this compound could be employed in similar strategies, with the methyl group serving to modify the solubility, processability, and solid-state packing of the resulting oligomers or polymers.

Chemo- and Regioselective Functionalization for Advanced Organic Synthesis

For a symmetric molecule like benzene-1,4-dithiol, the two thiol groups are chemically equivalent. However, in this compound, the methyl group breaks this symmetry, rendering the two thiol groups at positions 1 and 4 chemically distinct (inequivalent). This inequivalence is the key to achieving chemo- and regioselectivity in its reactions.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In this case, it would involve a reaction that selectively targets one of the two thiol groups.

Regioselectivity: This refers to the preferential reaction at one of the two inequivalent thiol positions. The thiol group at position 1 is ortho to the methyl group, while the thiol at position 4 is meta to it. Steric hindrance from the adjacent methyl group would likely make the C1-thiol less accessible and potentially less nucleophilic than the C4-thiol.

This inherent difference allows for the monofunctionalization of the molecule. By carefully choosing reagents and reaction conditions (e.g., using one equivalent of an electrophile at low temperature), it is possible to selectively react at the more accessible C4-thiol position. This mono-functionalized derivative can then be used in subsequent synthetic steps, allowing for the controlled, stepwise construction of complex molecules. This approach is fundamental in advanced organic synthesis, where precise control over the sequence of bond formation is required.

Table 1: Predicted Regioselectivity in the Monofunctionalization of this compound

| Reactive Site | Position Relative to Methyl Group | Steric Hindrance | Predicted Reactivity | Major Product |

|---|---|---|---|---|

| Thiol at C4 | meta | Lower | Higher | 4-functionalized-2-methylbenzenethiol |

Stereochemical Control in Reactions Involving Dithiol Derivatives

Stereochemical control is crucial in the synthesis of chiral molecules, particularly for pharmaceutical and biological applications. While this compound itself is achiral, it can be used as a precursor to generate chiral molecules or as a ligand in asymmetric catalysis.

Reactions involving the formation of new stereocenters at the sulfur atoms or on a side chain attached to the dithiol can be controlled to produce a specific stereoisomer. For example, the oxidation of one of the thiol groups to a sulfoxide (B87167) would create a chiral center at the sulfur atom. If this oxidation is performed using a chiral oxidizing agent, it could proceed with high diastereoselectivity or enantioselectivity.

Furthermore, derivatives of this compound can be used as chiral ligands in transition-metal catalysis. By reacting the dithiol with a chiral molecule, a bidentate sulfur ligand with a defined stereochemistry can be synthesized. These chiral ligands can then coordinate to a metal center, creating a chiral catalyst capable of inducing asymmetry in a wide range of organic transformations. The stereochemical course of nucleophilic displacement reactions at phosphorus atoms in related cyclic thiophosphates has been studied extensively, demonstrating that the ring structure and substituents can enforce a high degree of stereocontrol, often proceeding with either inversion or retention of configuration at the phosphorus center. nih.gov A similar level of control could be expected in reactions involving phosphorus-containing heterocycles derived from this compound.

Future Research Avenues and Emerging Trends for 2 Methylbenzene 1,4 Dithiol

Exploration of Novel Synthetic Pathways for Scalable Production

The advancement of applications for 2-methylbenzene-1,4-dithiol is intrinsically linked to the development of efficient and scalable synthetic methods. While classical methods exist, current research is geared towards greener, more cost-effective, and higher-yield processes.

Future synthetic explorations are likely to focus on:

Improved Catalytic Systems: Developing novel organocatalytic or transition-metal-catalyzed reactions to synthesize dithiol precursors with high regioselectivity. Modern methods are moving away from harsh solvents like toluene (B28343) towards greener alternatives such as acetone, and aim to reduce catalyst loading and the need for excess substrates. nih.gov

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound and its precursors. This approach offers enhanced safety, better process control, and easier scalability compared to traditional batch-wise production.

Alternative Thiolation Methods: Investigating new reagents and conditions for introducing the two thiol groups onto the toluene ring. One established method for preparing dithiols involves the reaction of toluene-p-sulphonates with potassium thiolacetate. rsc.org Another powerful technique involves the ortho-lithiation of a substituted benzenethiol (B1682325) followed by sulfidation with elemental sulfur, a method used for preparing benzene-1,2-dithiol that could be adapted for other isomers. wikipedia.org

A comparison of potential synthetic strategies highlights the ongoing shift towards more efficient and environmentally benign processes.

| Synthetic Strategy | Description | Potential Advantages | Challenges |

|---|---|---|---|